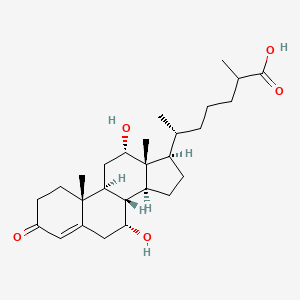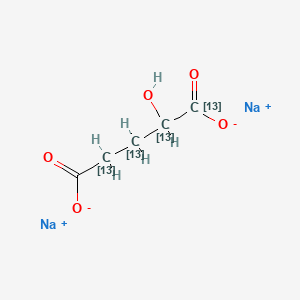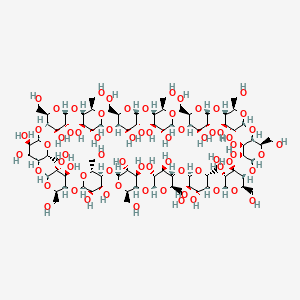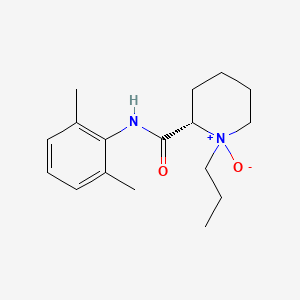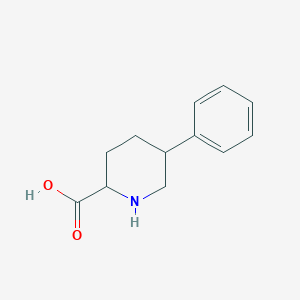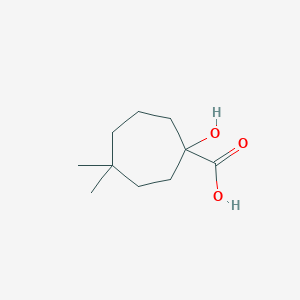
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cycloalkane derivative, characterized by a seven-membered ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring. This can be achieved through various methods, including the cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups are introduced through specific reactions. For example, the hydroxyl group can be added via hydroboration-oxidation, while the carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Applications De Recherche Scientifique
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid: A six-membered ring analog with similar functional groups.
1-Hydroxy-4,4-dimethylcyclooctane-1-carboxylic acid: An eight-membered ring analog with similar functional groups.
Uniqueness: The seven-membered ring structure of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from its six- and eight-membered ring counterparts.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
JKRCNUZDADSHOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(CC1)(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
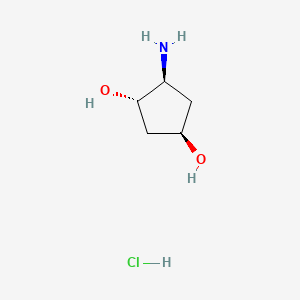

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
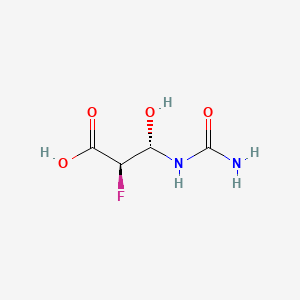

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
